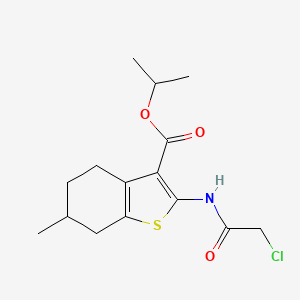
Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H20ClNO3S and its molecular weight is 329.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 519016-74-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₂₀ClNO₃S
- Molecular Weight : 329.84 g/mol
- CAS Number : 519016-74-1
The structure features a benzothiophene core, which is known for contributing to various biological activities due to its ability to interact with multiple biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the benzothiophene class. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. A specific derivative showed an IC₅₀ value ranging from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity. This activity was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Induces apoptosis |
| Compound B | 49.9 | Cell cycle arrest (G2/M phase) |
| Compound C | 52.9 | Moderate cytotoxicity |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase early and late apoptotic cell populations significantly compared to untreated controls.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to increased populations in the G2/M phase, suggesting interference with cell cycle progression.
- Autophagy Modulation : The compound did not significantly induce autophagic cell death but rather inhibited it, pointing towards a dual mechanism involving both apoptosis and necrosis .
Analgesic Activity
In addition to its antitumor properties, derivatives of benzothiophene have been investigated for analgesic effects. The "hot plate" method demonstrated that certain compounds exhibited analgesic activity exceeding that of standard analgesics like metamizole . This suggests a broader pharmacological profile for compounds related to this compound.
Study on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (26.86%) and an increase in necrotic cell death (1.89-fold). These findings underscore the potential of this compound as an effective agent in cancer therapy .
Hematological Effects
Another study observed hematological improvements in tumor-bearing mice treated with related compounds. Parameters such as hemoglobin content and red blood cell counts were restored towards normal levels after treatment, indicating a protective effect against chemotherapy-induced myelosuppression .
Properties
IUPAC Name |
propan-2-yl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-8(2)20-15(19)13-10-5-4-9(3)6-11(10)21-14(13)17-12(18)7-16/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJWJGJVEILOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














